molecular formula C24H18N2O4 B2357869 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid CAS No. 2470436-17-8

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid

Cat. No. B2357869
CAS RN: 2470436-17-8
M. Wt: 398.418
InChI Key: GNCPHHCHZLUSTA-UHFFFAOYSA-N
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Description

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid is a molecule that has gained significant attention in scientific research due to its unique physical and chemical properties. Its IUPAC name is 5-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)prop-1-yn-1-yl)nicotinic acid .


Molecular Structure Analysis

The molecular formula of this compound is C24H18N2O4 . The InChI code is 1S/C24H18N2O4/c27-23(28)17-12-16(13-25-14-17)6-5-11-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22H,11,15H2,(H,26,29)(H,27,28) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives : 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a related compound, is synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea obtained from potassium thiocyanate (Le & Goodnow, 2004).
  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in chemical synthesis. It can be removed conveniently while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Applications in Material Science

  • Ligand-Based Luminescence : The use of fluorene-based ligands, such as fluorene-9-carboxylate, in lead-containing complexes demonstrates significant effects on fluorescence, indicating potential applications in materials science (Severance et al., 2012).
  • Linkers for Solid Phase Synthesis : Derivatives of fluorene, such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, are used as linkers in solid phase synthesis, showing higher acid stability compared to standard resins (Bleicher et al., 2000).

Polymer Synthesis and Characterization

  • Synthesis of Polyamides : Novel aromatic polyamides with ether and bulky fluorenylidene groups are synthesized for potential applications in flexible and durable materials (Hsiao et al., 1999).
  • Polyhydroxyurethane Synthesis : The self-polyaddition of cyclic carbonates with fluorenylmethoxycarbonyl groups leads to novel methods of synthesizing polyhydroxyurethane (Tomita et al., 2001).

Miscellaneous Applications

  • Photophysics and Bioimaging : A fluorene derivative is investigated for its linear and nonlinear photophysics and bioimaging applications, demonstrating potential in medical imaging (Morales et al., 2010).
  • Electrophosphorescent Devices : Diarylfluorene-based bipolar host materials incorporating pyridine and fluorene moieties are synthesized for use in electrophosphorescent devices (Zhao et al., 2013).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-23(28)17-12-16(13-25-14-17)6-5-11-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22H,11,15H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPHHCHZLUSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC#CC4=CC(=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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